

VUF 8430: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 8430, chemically known as S-(2-guanidylethyl)isothiourea, is a potent and selective agonist for the histamine H4 receptor (H4R) and also exhibits significant activity at the histamine H3 receptor (H3R). This technical guide provides a detailed overview of the pharmacological properties of VUF 8430, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on histamine receptor modulation.

Core Pharmacological Data

The pharmacological activity of VUF 8430 has been characterized through a series of in vitro and in vivo studies. The compound's affinity and functional potency at various histamine receptor subtypes are summarized below.

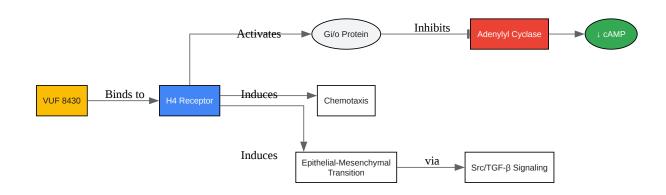
Receptor Binding Affinity

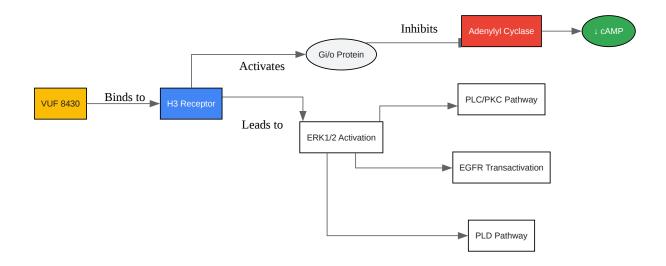
The binding affinity of VUF 8430 for histamine receptors is typically determined through radioligand binding assays. These assays measure the ability of VUF 8430 to displace a radiolabeled ligand from the receptor. The affinity is expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi).

Receptor Subtype	Species	Radioliga nd	Preparati on	pKi	Ki (nM)	Referenc e
H4	Human	[³H]histami ne	SK-N-MC cells	7.5	31.6	
H3	Human	6.0	1000			_
H1	Human	< 4	>10000	-		
H2	Human	Weak activity		_		
НЗ	Rat	Higher than 4- methylhista mine	_			
H4	Rat	Similar to 4- methylhista mine	-			
H4	Mouse	Lower than human	-			

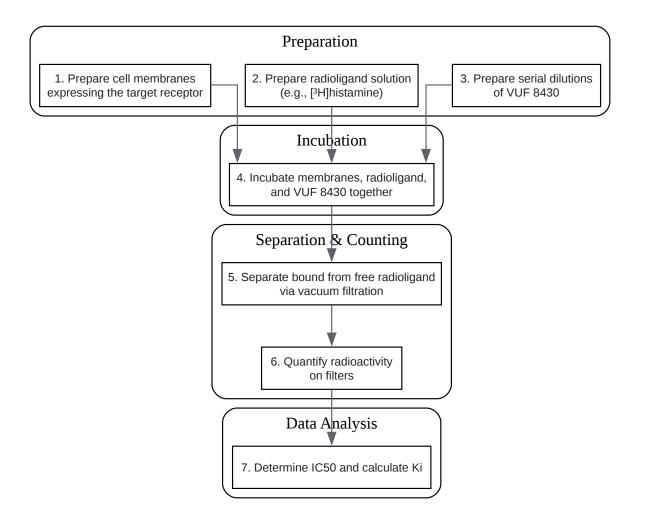
Functional Activity

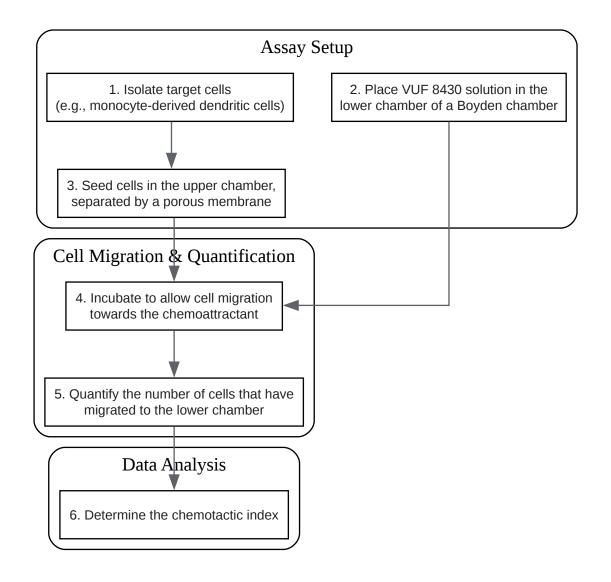
The functional activity of VUF 8430 is assessed using various cellular assays that measure the receptor-mediated signaling. As a G-protein coupled receptor (GPCR) agonist, VUF 8430's activity is often quantified by its ability to stimulate or inhibit second messenger pathways. The potency of the agonist is expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50).


Recepto r Subtype	Species	Assay Type	Effect	pEC50	EC50 (nM)	Emax	Referen ce
H4	Human	cAMP inhibition	Full agonist	7.3	50.1		
Н3	Human	Full agonist					
H1	Human	NFAT- luciferase	Inactive	>100,000			
H2	Human	CRE-β- galactosi dase	Weak partial agonist	>100,000	-		


Signaling Pathways

VUF 8430 exerts its effects by activating specific intracellular signaling cascades upon binding to H3 and H4 receptors. Both receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.


VUF 8430-Induced H4 Receptor Signaling



Click to download full resolution via product page

 To cite this document: BenchChem. [VUF 8430: A Comprehensive Pharmacological Profile].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787013#pharmacological-profile-of-vuf-8430]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com